2-cyano-2-cyclopentylidene-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-cyano-2-cyclopentylidene-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C15H13F3N2O It is characterized by the presence of a cyano group, a cyclopentylidene moiety, and a trifluoromethyl-substituted phenyl ring
Preparation Methods
The synthesis of 2-cyano-2-cyclopentylidene-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another approach involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-cyano-2-cyclopentylidene-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-cyano-2-cyclopentylidene-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-cyano-2-cyclopentylidene-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The cyano group and trifluoromethyl-substituted phenyl ring contribute to its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-cyano-2-cyclopentylidene-N-[3-(trifluoromethyl)phenyl]acetamide include:
2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide: This compound shares the cyano and trifluoromethyl-substituted phenyl features but lacks the cyclopentylidene moiety.
2-cyano-2-cyclopentylidene-N-phenylacetamide: Similar in structure but without the trifluoromethyl group.
2-cyano-2-cyclopentylidene-N-[3-(trifluoromethyl)phenyl]propionamide: This compound has a propionamide group instead of an acetamide group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyano-2-cyclopentylidene-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c16-15(17,18)11-6-3-7-12(8-11)20-14(21)13(9-19)10-4-1-2-5-10/h3,6-8H,1-2,4-5H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJRSESDYCXHKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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